molecular formula C9H9BrFNO2 B1374260 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid CAS No. 1266784-23-9

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B1374260
CAS No.: 1266784-23-9
M. Wt: 262.08 g/mol
InChI Key: VCZKYBUARMRRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9BrFNO2 . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrFNO2/c1-9(12,8(13)14)7-4-6(10)2-3-8(7)11/h2-5H,1H3,(H,12,13) . The molecular weight of the compound is 262.08 g/mol.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 262.08 g/mol. More specific physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

  • Asymmetric Synthesis

    • A method for asymmetric synthesis of fluorinated analogs of l-tyrosine, including (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, has been described, with steps like synthesis of benzyl bromides and alkylation of glycine enolate derivative (Monclus, Masson, & Luxen, 1995).
  • Genetically Encoded Fluorescent Amino Acid

    • The compound has been utilized in the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites, facilitating studies of protein structure and function (Summerer et al., 2006).
  • Synthesis of Fluorophenyl Derivatives

    • Research has been conducted on the synthesis of various fluorophenyl derivatives, indicating the versatility of fluorine-containing compounds in organic synthesis (Tan Bin, 2010).
  • Boronic Acid Derivatives

    • Studies include the synthesis of amino-3-fluorophenyl boronic acid, highlighting its applications in constructing glucose sensing materials and in Suzuki cross-coupling reactions (Das et al., 2003).
  • γ-Fluorinated α-Amino Acids

    • Synthesis of γ-fluorinated α-amino acids, illustrating the potential of fluorinated amino acids in medicinal chemistry and enzymatic studies (Laue et al., 2000).
  • Synthesis of Racemic Heteroarylpropanoic Acids

    • The compound has been used in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, expanding the scope of heterocyclic compound synthesis (Kitagawa et al., 2004).
  • Synthesis of Diastereomers

    • It's been involved in the chemo-enzymatic synthesis and stereochemical characterization of diastereomers of 1-β-O-acyl glucuronides, crucial for pharmacokinetic studies (Baba et al., 2018).
  • Organoborane Synthesis

    • Utilized in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, demonstrating its role in organometallic chemistry (Zaidlewicz & Wolan, 2002).

Safety and Hazards

The safety information for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)6-4-5(10)2-3-7(6)11/h2-4H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZKYBUARMRRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266784-23-9
Record name 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid
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Reactant of Route 6
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